molecular formula C32H31N5O4 B6291165 Fmoc-b-azido-a-Me-D-Ala-OH · BHA CAS No. 1926163-91-8

Fmoc-b-azido-a-Me-D-Ala-OH · BHA

Cat. No. B6291165
CAS RN: 1926163-91-8
M. Wt: 549.6 g/mol
InChI Key: BYFFMAXTTQMCNP-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is a chemical compound that has attracted considerable attention in the scientific community due to its diverse applications in various fields. It is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions .


Synthesis Analysis

The synthesis of “Fmoc-b-azido-a-Me-D-Ala-OH · BHA” involves a sequence of steps. The azido moiety should be introduced first, followed by the deprotection of the amino group and then by derivatization with Fmoc .


Molecular Structure Analysis

The molecular weight of “Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is 549.63 g/mol . Its chemical formula is C₁₉H₁₈N₄O₄ · C₁₃H₁₃N .


Chemical Reactions Analysis

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions .

Scientific Research Applications

Peptide Synthesis

“Fmoc-beta-azido-d-aib-oh bha” is a versatile reagent used in solid phase peptide synthesis . It’s a general N-terminal protected reagent , which means it’s used to prevent unwanted peptide bond formation at the N-terminus of the amino acid during the synthesis process .

Click Chemistry

The azido group in “Fmoc-beta-azido-d-aib-oh bha” allows it to undergo copper-mediated click chemistry reactions . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility, and it’s widely used in various fields of chemistry .

Synthesis of Azidopeptides

“Fmoc-beta-azido-d-aib-oh bha” can be used in the synthesis of azidopeptides . Azidopeptides are peptides that contain an azido group, and they have found a plethora of applications in peptide and protein chemistry .

Synthesis of Antifreeze Glycopeptides

This compound can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) . AFGPs are a type of glycoprotein that can prevent ice crystal growth, and they have potential applications in cryopreservation and organ transplantation .

Drug Delivery Applications

“Fmoc-beta-azido-d-aib-oh bha” can be used in the synthesis of stimuli-responsive multifunctional peptide gatekeepers for drug delivery applications . These gatekeepers can control the release of drugs in response to specific stimuli, improving the efficiency and specificity of drug delivery .

Synthesis of Triazole-linked Glycopeptides

This compound can be used in the synthesis of triazole-linked glycopeptides via Cu (I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) . Triazole-linked glycopeptides have potential applications in the development of vaccines and therapeutics .

Mechanism of Action

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions . It can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) .

Its molecular weight is 549.6 g/mol .

Future Directions

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” has diverse applications due to its unique properties, making it valuable in various research fields. Its use in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) suggests potential applications in the development of new bioactive compounds .

properties

IUPAC Name

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFMAXTTQMCNP-FSRHSHDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-beta-azido-d-aib-oh bha

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